Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
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Overview
Description
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and therapeutic applications. It is known for its unique structure, which includes a piperidine ring and a carbamate group, making it a versatile compound in synthetic chemistry and pharmacology.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine nucleus are known to interact with their targets in a variety of ways depending on the specific therapeutic application . For instance, some piperidine derivatives have been shown to inhibit certain enzymes or receptor sites, thereby exerting their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways depending on their specific therapeutic applications .
Result of Action
Piperidine derivatives have been shown to exert a variety of effects at the molecular and cellular level, depending on their specific therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride typically involves the reaction of piperidine with isopropyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with various pharmacological properties.
Piperine: An alkaloid found in black pepper with known anticancer and anti-inflammatory effects.
Uniqueness
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride stands out due to its unique combination of a piperidine ring and a carbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound in both research and industrial applications.
Biological Activity
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, highlighting its antimicrobial and anticancer properties, and synthesizing findings from recent studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the carbamate functional group enhances its reactivity and potential biological activity. The molecular formula is C11H16N2O2·HCl, and it is typically represented as follows:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |
Vancomycin-resistant Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |
Staphylococcus epidermidis | Low concentrations comparable to last-resort antibiotics |
These findings suggest that the compound could serve as a promising candidate for developing new antibiotics amid rising resistance levels in pathogenic bacteria .
2. Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
The results indicated that the compound could induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis or function, leading to cell lysis.
- Anticancer Mechanism : It may modulate signaling pathways involved in cell proliferation and survival, such as inhibiting certain kinases or transcription factors related to tumor growth.
Case Study 1: Antiviral Activity
A study evaluated similar piperidine derivatives against human coronavirus 229E, revealing micromolar activity for selected compounds. This suggests potential applications in treating viral infections .
Case Study 2: Structure-Activity Relationship (SAR)
Research on structural modifications of piperidine derivatives indicated that specific substitutions could enhance biological activity. For instance, altering the substituent on the nitrogen atom of the piperidine ring significantly influenced both antimicrobial and anticancer efficacy .
Properties
IUPAC Name |
propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADAGIJGKHVNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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